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molecular formula C8H4ClIN2 B131391 4-Chloro-6-iodoquinazoline CAS No. 98556-31-1

4-Chloro-6-iodoquinazoline

Cat. No. B131391
M. Wt: 290.49 g/mol
InChI Key: BDAIUOPDSRAOKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071768B2

Procedure details

A mixture of 5-iodoanthranilic acid (9.96 g, 37.9 mmol) and formamidine acetate (4.20 g, 40.3 mmol) (adapted from J. Org. Chem. 51:616, 1986) in absolute EtOH (80 mL) was refluxed under air for 2 h. The smoky amber solution with heavy white precipitate was then concentrated under reduced pressure at 90° C., and residual protic solvent was removed with toluene rotary evaporation (2×100 mL) at 90° C. The resulting sticky tan solid was treated with a thick white slurry of Vilsmeier-Haack reagent in one portion under air at rt. [The Vilsmeier-Haack reagent was prepared by the addition of a solution of oxalyl chloride (10.9 mL, 125 mmol) in DCE (44 mL) to a solution of DMF (6.7 mL, 87 mmol) in DCE (21 mL) dropwise over 10 min at 0° C. with vigorous stirring. The ice bath was removed immediately following completion of oxalyl chloride addition, and the white slurry was stirred at “rt” for 5 min before transfer to the crude 4-hydroxy-6-iodo-quinazoline intermediate.] The reaction was then refluxed under air (oil bath 110° C.) for 1 h 15 min, and the resulting homogeneous brown solution was allowed to cool to rt, at which point a heavy precipitate formed. The reaction was poured into ice water (300 mL) and extracted with DCM (3×250 mL). The opaque organic layers were combined, dried (Na2SO4), and filtered to provide a clear red amber filtrate. Concentration under reduced pressure, followed by toluene rotary evaporation at 90° C. to remove potentially reactive volatiles, afforded the title compound as a tan powder (8.41 g, 94% from iodoanthranilic acid) suitable for treatment with LiHMDS in the next step. 1H-NMR (300 MHz, CDCl3) δ 9.07 (s, 1H), 8.67 (dd, 1H), 8.22 (dd, 1H), 7.81 (d, 1H).
Quantity
9.96 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
44 mL
Type
solvent
Reaction Step Two
Name
Quantity
21 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:10]=[C:6]([C:7](O)=O)[C:5]([NH2:11])=[CH:4][CH:3]=1.C(O)(=O)C.[CH:16]([NH2:18])=N.C(Cl)(=O)C([Cl:22])=O.CN(C=O)C>CCO.ClCCCl>[Cl:22][C:7]1[C:6]2[C:5](=[CH:4][CH:3]=[C:2]([I:1])[CH:10]=2)[N:11]=[CH:16][N:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
9.96 g
Type
reactant
Smiles
IC1=CC=C(C(C(=O)O)=C1)N
Name
Quantity
4.2 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Name
Quantity
80 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
10.9 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
6.7 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
44 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
21 mL
Type
solvent
Smiles
ClCCCl
Step Three
Name
ice water
Quantity
300 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the white slurry was stirred at “rt” for 5 min before transfer to the crude 4-hydroxy-6-iodo-quinazoline intermediate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed under air for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The smoky amber solution with heavy white precipitate was then concentrated under reduced pressure at 90° C.
CUSTOM
Type
CUSTOM
Details
residual protic solvent was removed with toluene rotary evaporation (2×100 mL) at 90° C
ADDITION
Type
ADDITION
Details
The resulting sticky tan solid was treated with a thick white slurry of Vilsmeier-Haack reagent in one portion under air at rt
CUSTOM
Type
CUSTOM
Details
The ice bath was removed immediately
ADDITION
Type
ADDITION
Details
completion of oxalyl chloride addition
TEMPERATURE
Type
TEMPERATURE
Details
] The reaction was then refluxed under air (oil bath 110° C.) for 1 h 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt, at which point a heavy precipitate
CUSTOM
Type
CUSTOM
Details
formed
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to provide a clear red amber filtrate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
followed by toluene rotary evaporation at 90° C.
CUSTOM
Type
CUSTOM
Details
to remove potentially reactive volatiles

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=NC=NC2=CC=C(C=C12)I
Measurements
Type Value Analysis
AMOUNT: MASS 8.41 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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